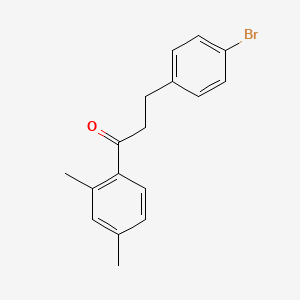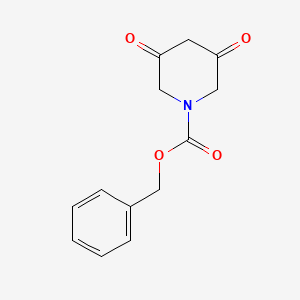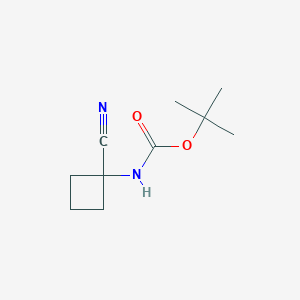![molecular formula C11H11ClN2O B1522529 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole CAS No. 1247572-99-1](/img/structure/B1522529.png)
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole, also known as CMOMPO, is an organic compound belonging to the oxadiazole family. It is a synthetic molecule that has been widely studied in the scientific community for its various applications. CMOMPO is a colorless solid at room temperature and has a molecular weight of 248.5 g/mol. It is soluble in a variety of organic solvents, such as ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has demonstrated the potential of derivatives of 5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole in medicinal chemistry, particularly in the synthesis of compounds with notable antibacterial properties. For instance, novel compounds synthesized from this chemical showed significant in-vitro antibacterial activity against various bacterial strains, highlighting the compound's role in developing new antibacterial agents (Rai et al., 2010).
Corrosion Inhibition
In the field of materials science, oxadiazole derivatives have been identified as effective corrosion inhibitors for metals, such as mild steel in acidic environments. These derivatives significantly enhance the corrosion resistance of metals, which is crucial for extending the lifespan of metal components in various industrial applications (Kalia et al., 2020).
Photoluminescent Materials
1,3,4-oxadiazole derivatives are also explored for their photoluminescent properties, making them suitable for use in the development of new photoluminescent materials. Such materials have applications in optoelectronic devices and sensors, demonstrating the versatility of this compound derivatives in material science (Han et al., 2010).
Liquid Crystals
Additionally, these derivatives have been utilized in synthesizing liquid crystals with specific mesomorphic behaviors and photoluminescent properties. This application is significant for the development of advanced display technologies and optoelectronic devices, where controlled liquid crystalline properties are essential (Zhu et al., 2009).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXRBXDYGZQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1247572-99-1 | |
| Record name | 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)
![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)







![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)